molecular formula C10H13NO3 B13103734 2-Isobutoxyisonicotinicacid

2-Isobutoxyisonicotinicacid

Cat. No.: B13103734
M. Wt: 195.21 g/mol
InChI Key: ATVBCUGNMZERSU-UHFFFAOYSA-N
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Description

2-Isobutoxyisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring an isobutoxy (-OCH₂CH(CH₃)₂) substituent at the 2-position of the pyridine ring. The isobutoxy group may influence metabolic stability and binding affinity in drug design, though further research is required to validate these hypotheses.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-methylpropoxy)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-8(10(12)13)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

ATVBCUGNMZERSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxyisonicotinicacid typically involves the esterification of isonicotinic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2-Isobutoxyisonicotinicacid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxyisonicotinicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

2-Isobutoxyisonicotinicacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isobutoxyisonicotinicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Isobutoxyisonicotinic acid with structurally related isonicotinic acid derivatives, focusing on molecular properties, hazards, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards (GHS) Applications
2-Isobutoxyisonicotinic acid Not available C₁₀H₁₃NO₃* ~197* Predicted: Irritant (skin/eyes) Hypothesized: Pharmaceutical intermediate, drug synthesis
2-(Butylamino)isonicotinic acid 77314-78-4 C₁₀H₁₄N₂O₂ 194.23 H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) Laboratory chemical, compound manufacturing
2-(But-2-ynyloxy)isonicotinic acid 1935287-77-6 C₁₀H₉NO₃† ~191† No data available Medicinal chemistry
2-Acetamido-5-bromoisonicotinic acid 871269-03-3 C₈H₇BrN₂O₃ 283.06 Unclassified hazards Synthetic intermediate
2-(Naphthalen-2-yl)isonicotinic acid 100004-92-0 C₁₆H₁₁NO₂ 249.27 No data available Pharmaceutical intermediate
2-(Benzyloxy)isonicotinic acid 467236-25-5 C₁₃H₁₁NO₃ 229.23 No data available Organic synthesis

*Estimated based on structural analysis; †Calculated from molecular formula.

Key Findings:

Structural Influence on Hazards: 2-(Butylamino)isonicotinic acid exhibits multiple hazards (oral toxicity, skin/eye irritation), likely due to its reactive amino group . The isobutoxy group in 2-Isobutoxyisonicotinic acid may reduce acute toxicity compared to amino derivatives but could still pose irritant risks.

Applications in Drug Development :

  • Alkoxy-substituted derivatives like 2-(But-2-ynyloxy)isonicotinic acid are explicitly marketed for medicinal use, highlighting the role of alkoxy groups in enhancing drug-like properties .
  • Bulky substituents (e.g., naphthyl in 2-(Naphthalen-2-yl)isonicotinic acid) may improve target binding in pharmaceuticals, though this requires validation .

Reactivity and Stability :

  • Brominated analogs (e.g., 2-Acetamido-5-bromoisonicotinic acid) are valuable in cross-coupling reactions for synthesizing complex molecules .
  • The triple bond in 2-(But-2-ynyloxy)isonicotinic acid could increase metabolic stability or serve as a reactive handle in click chemistry .

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